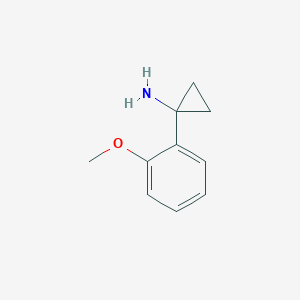
1-(2-Methoxyphenyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cyclopropanamine can be synthesized through various methods. One common approach involves the reaction of methoxy acetone with ammonia in the presence of Raney nickel as a catalyst . The reaction is carried out under high pressure and temperature conditions, typically around 80°C, with continuous stirring and hydrogen replenishment .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of autoclaves and continuous hydrogenation processes ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-(2-Methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Formation of methoxyphenyl oxides.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropanamines.
科学研究应用
1-(2-Methoxyphenyl)cyclopropanamine has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(2-Methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways are still under investigation, but its effects on neurotransmitter systems have been noted .
相似化合物的比较
- 1-(4-Methylphenyl)cyclopropanamine hydrochloride
- 1-(2-Methylphenyl)cyclopropanamine hydrochloride
- 1-(4-Chlorobenzyl)cyclopropanamine hydrochloride
- 1-(2-Chlorophenyl)cyclopropanamine hydrochloride
Uniqueness: 1-(2-Methoxyphenyl)cyclopropanamine is unique due to its methoxy group, which imparts distinct chemical and biological properties. This differentiates it from other cyclopropanamine derivatives, making it a valuable compound for specific research applications .
生物活性
1-(2-Methoxyphenyl)cyclopropanamine, a compound featuring a cyclopropane ring, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy-substituted phenyl group attached to a cyclopropanamine moiety. The structural formula can be represented as follows:
This compound falls under the category of cyclopropane derivatives, which are known for their diverse biological activities.
1. Antitumor Activity
Research has indicated that cyclopropane-containing compounds often exhibit significant antitumor properties. In vitro studies have shown that derivatives of cyclopropanamine can inhibit the growth of various cancer cell lines. For instance, a study evaluated the cytotoxic effects of several cyclopropane derivatives against human cancer cell lines, revealing IC50 values ranging from 49.79 µM to 113.70 µM in lines such as RKO and HeLa .
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
2. Antimicrobial and Antiparasitic Activity
The potential of cyclopropane derivatives in combating microbial infections has also been explored. Specifically, compounds with similar structures have demonstrated leishmanicidal activity against Leishmania mexicana, with some exhibiting IC50 values below 1 µM . This suggests that this compound could be effective against certain pathogens.
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, studies on related compounds indicate that they may act through:
- Enzymatic Inhibition : Many cyclopropane derivatives inhibit key enzymes involved in cancer progression and microbial survival.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in various cell lines.
Case Studies
A notable case study involved testing various derivatives of cyclopropanamine for their cytotoxic effects against human cancer cell lines. The study utilized the MTS assay to assess cell viability after treatment with different concentrations of the compounds over a period of 48 hours. The results indicated that certain derivatives significantly inhibited cell growth, supporting the hypothesis that structural modifications can enhance biological activity .
属性
IUPAC Name |
1-(2-methoxyphenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNNGMGXTFSLEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514345 |
Source


|
| Record name | 1-(2-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503417-32-1 |
Source


|
| Record name | 1-(2-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













